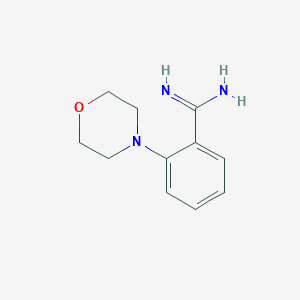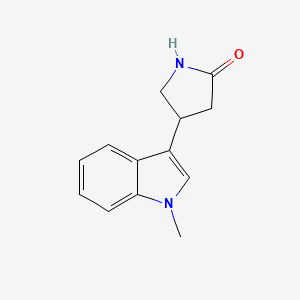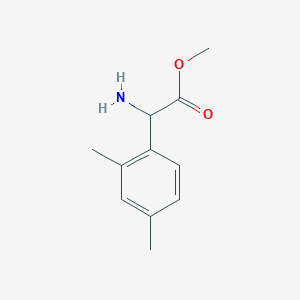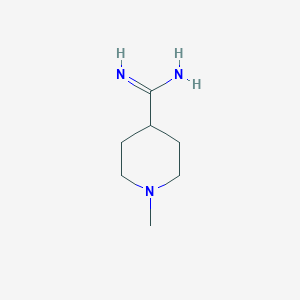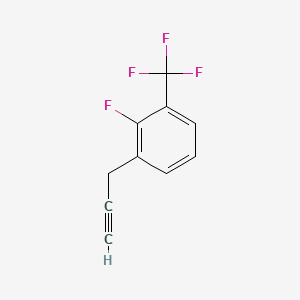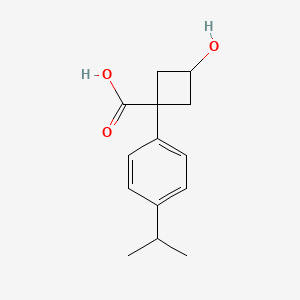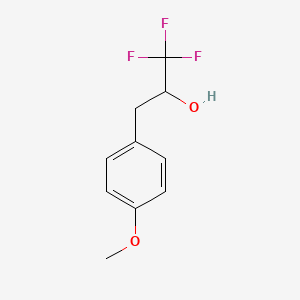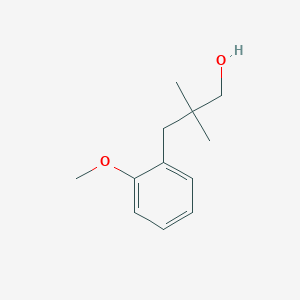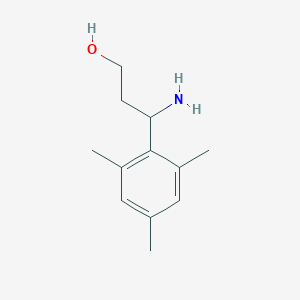
(1-(3-Bromophenyl)cyclobutyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(3-Bromophenyl)cyclobutyl)methanol: is an organic compound with the molecular formula C11H13BrO It features a cyclobutyl ring substituted with a bromophenyl group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Bromophenyl)cyclobutyl)methanol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Attachment of the Methanol Group: The final step involves the addition of a methanol group to the cyclobutyl ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(1-(3-Bromophenyl)cyclobutyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of (1-phenylcyclobutyl)methanol.
Substitution: Formation of various substituted cyclobutylmethanol derivatives.
科学研究应用
(1-(3-Bromophenyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-(3-Bromophenyl)cyclobutyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The bromophenyl group can enhance its binding affinity to certain targets, while the cyclobutyl ring provides structural rigidity.
相似化合物的比较
Similar Compounds
(1-Phenylcyclobutyl)methanol: Lacks the bromine atom, resulting in different reactivity and properties.
(1-(4-Bromophenyl)cyclobutyl)methanol: Similar structure but with the bromine atom in the para position, affecting its chemical behavior.
(1-(3-Chlorophenyl)cyclobutyl)methanol: Contains a chlorine atom instead of bromine, leading to variations in reactivity and applications.
Uniqueness
(1-(3-Bromophenyl)cyclobutyl)methanol is unique due to the presence of the bromine atom in the meta position, which influences its electronic properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
属性
分子式 |
C11H13BrO |
|---|---|
分子量 |
241.12 g/mol |
IUPAC 名称 |
[1-(3-bromophenyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H13BrO/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7,13H,2,5-6,8H2 |
InChI 键 |
SATWGYGDVCPBSY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(CO)C2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


